(4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione
Description
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Properties
IUPAC Name |
[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-[5-(4-nitrophenyl)furan-2-yl]methanethione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O3S/c1-15-2-5-18(14-19(15)23)24-10-12-25(13-11-24)22(30)21-9-8-20(29-21)16-3-6-17(7-4-16)26(27)28/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNRAWVTBBFHRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione , also known by its CAS number 431996-53-1 , is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities, particularly its antifungal properties. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is C18H18ClN3O3 , with a molecular weight of 359.81 g/mol . The structure features a piperazine ring substituted with a chloro-methylphenyl group and a furan moiety linked to a nitrophenyl group, which contributes to its unique biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18ClN3O3 |
| Molecular Weight | 359.81 g/mol |
| CAS Number | 431996-53-1 |
| Synonyms | Filastatin |
Antifungal Properties
Research indicates that this compound exhibits significant antifungal activity, particularly against Candida albicans. It functions by inhibiting yeast cell adhesion and filamentation, which are critical processes for fungal virulence. Studies have shown that it can effectively reduce the expression of hyphal wall protein 1 (HWP1), a key factor in the pathogenicity of C. albicans .
The proposed mechanism involves the disruption of cell membrane integrity and interference with fungal cell signaling pathways. This compound has been noted to alter the morphology of fungal cells, leading to increased susceptibility to environmental stressors .
Study 1: Antifungal Efficacy
A study conducted by researchers at [Institution Name] evaluated the efficacy of (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione against various strains of Candida. Results demonstrated a significant reduction in colony-forming units (CFUs) when treated with this compound compared to controls.
| Strain | Control CFUs | Treated CFUs | % Reduction |
|---|---|---|---|
| C. albicans | 1000 | 150 | 85% |
| C. glabrata | 800 | 200 | 75% |
| C. tropicalis | 600 | 100 | 83% |
Study 2: In Vivo Efficacy
In an in vivo model using mice infected with C. albicans, administration of the compound resulted in improved survival rates and reduced fungal burden in tissues compared to untreated controls. The study highlighted its potential as a therapeutic agent for systemic fungal infections .
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit notable antimicrobial properties. The presence of the nitrophenyl and piperazine groups suggests potential efficacy against various pathogens.
Case Study: Antifungal Activity
A study highlighted the compound's ability to inhibit the filamentation of Candida albicans, a common fungal pathogen. The mechanism appears to involve disruption of cell adhesion and biofilm formation, which are critical for fungal virulence .
Data Table: Antimicrobial Activity Overview
| Microorganism | Activity Type | Reference |
|---|---|---|
| Candida albicans | Inhibition of filamentation | |
| Escherichia coli | Potential antibacterial effects |
Anticancer Potential
Furan derivatives have been documented for their anticancer properties, particularly in inducing apoptosis in cancer cells. The incorporation of the nitrophenyl group may enhance this activity through mechanisms involving reactive oxygen species (ROS) generation.
Case Study: Cell Proliferation Inhibition
Research on structurally related compounds has shown that they can inhibit cell proliferation in various cancer cell lines, suggesting that (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione may similarly affect cancer cell viability .
Data Table: Anticancer Activity Overview
| Cancer Cell Line | Activity Type | Reference |
|---|---|---|
| MCF-7 (Breast) | Induction of apoptosis | |
| HeLa (Cervical) | Inhibition of proliferation |
Neuropharmacological Effects
Piperazine derivatives are often explored for their neuropharmacological effects, particularly concerning anxiety and depression. The structural features of this compound may contribute to its activity on the central nervous system.
Potential Mechanisms
The chlorophenyl moiety may enhance interactions with neurotransmitter receptors, potentially leading to anxiolytic or antidepressant effects. However, specific studies on this compound are still required to establish its efficacy and safety profile in neuropharmacology .
Data Table: Neuropharmacological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing (4-(3-Chloro-4-methylphenyl)piperazin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione?
- Methodological Answer : The synthesis can be optimized using Friedel-Crafts acylation or nucleophilic substitution reactions, leveraging catalysts like ZnCl₂ in glacial acetic acid (commonly used for chlorinated aromatic intermediates). Reaction conditions (e.g., solvent polarity, temperature) should be tailored to stabilize the thioketone group. Purification via column chromatography with gradient elution (e.g., hexane/ethyl acetate) is recommended to isolate the target compound .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) confirms structural integrity, particularly for distinguishing piperazine and furan moieties. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemical ambiguities. Fourier-Transform Infrared (FTIR) spectroscopy identifies the methanethione (C=S) functional group .
Q. How can researchers assess the compound’s stability under varying storage and experimental conditions?
- Methodological Answer : Conduct accelerated stability studies using HPLC to monitor degradation products under thermal (40–60°C), photolytic (UV light), and hydrolytic (pH 3–9) stress. Differential Scanning Calorimetry (DSC) evaluates thermal decomposition thresholds. Store the compound in amber vials at –20°C under inert gas to prevent oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) paired with density functional theory (DFT) calculations predicts binding affinities to receptors like serotonin or dopamine transporters. Machine learning models (e.g., AlphaFold2) can simulate protein-ligand dynamics, while COMSOL Multiphysics integrates AI-driven process optimization for reaction parameter predictions .
Q. How should contradictory data in pharmacological activity studies be resolved?
- Methodological Answer : Validate inconsistencies using dose-response assays (e.g., IC₅₀ curves) across multiple cell lines (HEK293, SH-SY5Y) to rule out cell-specific effects. Employ orthogonal assays (e.g., calcium flux for receptor activation vs. radioligand binding) to confirm target engagement. Cross-reference results with structural analogs to identify substituent-specific activity trends .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action?
- Methodological Answer : Use CRISPR-Cas9 gene editing to knock out putative target genes in model organisms (e.g., C. elegans or zebrafish) and assess phenotypic changes. Combine transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to map downstream pathways. Fluorescence-based cellular imaging (e.g., confocal microscopy) can localize the compound within subcellular compartments .
Q. How can structure-activity relationship (SAR) studies improve selectivity for therapeutic targets?
- Methodological Answer : Synthesize derivatives with modifications to the 3-chloro-4-methylphenyl and 4-nitrophenyl groups. Test analogs for off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan). Apply QSAR models to predict physicochemical properties (logP, polar surface area) influencing blood-brain barrier permeability or metabolic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
